molecular formula C15H24N2 B2613391 3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine CAS No. 953898-10-7

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine

Cat. No.: B2613391
CAS No.: 953898-10-7
M. Wt: 232.371
InChI Key: CVAAGXPJOVJPNL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine is a complex organic compound with the molecular formula C15H24N2 and a molecular weight of 232.37 g/mol This compound is notable for its structural features, which include a tetrahydroisoquinoline moiety and a dimethylbutanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine typically involves multiple steps. One common method includes the acylation of 2-(3,3-dimethylbutan-2-yl)aniline with an appropriate acyl chloride, followed by reduction and cyclization reactions . The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated amines.

Scientific Research Applications

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with various biological pathways, potentially influencing neurotransmitter systems or enzyme activities . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one
  • 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one
  • 2-(6,7-Dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexan-1-one

Uniqueness

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine is unique due to its specific structural features, which combine a tetrahydroisoquinoline core with a dimethylbutanamine side chain. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-15(2,3)14(16)11-17-9-8-12-6-4-5-7-13(12)10-17/h4-7,14H,8-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAAGXPJOVJPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1CCC2=CC=CC=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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